

# (S)-Carvedilol-d4 supplier and purchasing information

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Compound of Interest		
Compound Name:	(S)-Carvedilol-d4	
Cat. No.:	B15616799	Get Quote

# (S)-Carvedilol-d4: A Technical Guide for Researchers

This guide provides an in-depth overview of **(S)-Carvedilol-d4**, a deuterated analog of the S-enantiomer of Carvedilol, for researchers, scientists, and drug development professionals. It covers supplier and purchasing information, experimental applications, and the relevant biological signaling pathways.

## **Supplier and Purchasing Information**

**(S)-Carvedilol-d4** is available from several specialized chemical suppliers. While pricing and unit sizes are often available upon request, the following table summarizes key technical data for this compound from various vendors.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Storage
MedChem Express	HY- B0006BS	2747915- 23-5	C24H22D4N 2O4	410.50	99.80% (HPLC)	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[1]
Simson Pharma	C020057	N/A	C24H22D4N 2O4	410.50	N/A	N/A
Veeprho	VE007621 (for (S)- Carvedilol)	95094-00- 1 (for (S)- Carvedilol)	C24H22D4N 2O4	N/A	N/A	N/A
Allmpus	ALL-CAR- 5562 (for Carvedilol- d4)	1133705- 56-2 (for Carvedilol- d4)	C24H22D4N 2O4	410.5	>98% (HPLC)	2-8°C
Santa Cruz Biotechnol ogy	sc-211124 (for (S)-(-)- Carvedilol)	95094-00- 1 (for (S)- (-)- Carvedilol)	C24H26N2O 4	406.47	N/A	N/A
Axios Research	AR- C01539	N/A	C24H22D4N 2O4	410.51	N/A	N/A

Note: Some suppliers list the CAS number for the non-deuterated (S)-enantiomer or the racemic deuterated form. Purity and storage information may vary and should be confirmed with the supplier.

### **Experimental Protocols and Applications**



**(S)-Carvedilol-d4** is primarily utilized as an internal standard in bioanalytical methods, particularly for pharmacokinetic and metabolic studies of Carvedilol. Its deuteration provides a distinct mass-to-charge ratio (m/z) for mass spectrometry-based detection, allowing for accurate quantification of the non-deuterated analyte in complex biological matrices.

# Bioanalytical Method for Carvedilol Enantiomers using LC-MS/MS

A common application of **(S)-Carvedilol-d4** is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentrations of Carvedilol enantiomers in plasma samples.

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To a 200 μL plasma sample, add 10 μL of an internal standard working solution (containing (S)-Carvedilol-d4).
- Add 2.5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).
- Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough extraction.
- Centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
- 2. Chromatographic Separation:
- Column: A chiral stationary phase column is essential for separating the (R) and (S) enantiomers of Carvedilol.
- Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid). The exact composition and gradient will depend on the column and system used.

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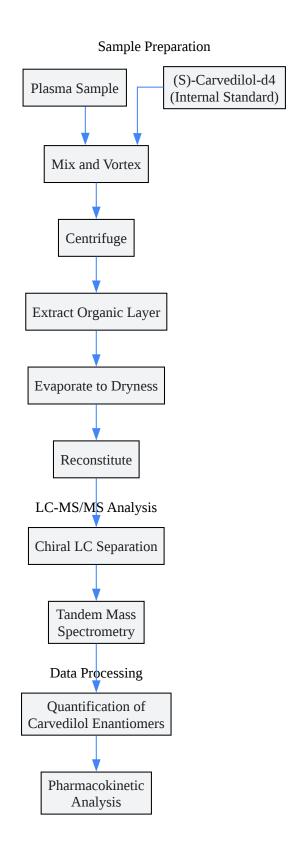




- Flow Rate: A constant flow rate (e.g., 0.4 mL/min) is maintained.
- 3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analytes and the internal standard. For example:
  - o Carvedilol: m/z 407.1 → 100.1
  - **(S)-Carvedilol-d4**: A slightly higher m/z for the precursor ion would be selected due to the deuterium atoms, with a characteristic product ion.

The following diagram illustrates a typical workflow for a pharmacokinetic study using **(S)- Carvedilol-d4**.





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Bioanalytical Workflow for Carvedilol Enantiomers



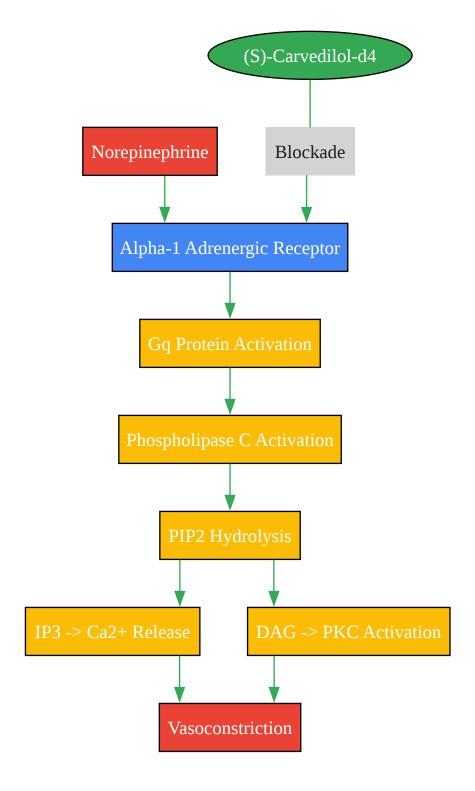
### **Signaling Pathways**

Carvedilol is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic blocker.[2] The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both (R) and (S)-enantiomers contribute to the alpha-1 blockade.[2]

#### **Alpha-1 Adrenergic Receptor Blockade**

Blockade of alpha-1 adrenergic receptors by (S)-Carvedilol in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[2] This is a key component of its antihypertensive effect.





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Alpha-1 Adrenergic Receptor Signaling and Blockade

### **Beta-Adrenergic Receptor Blockade**

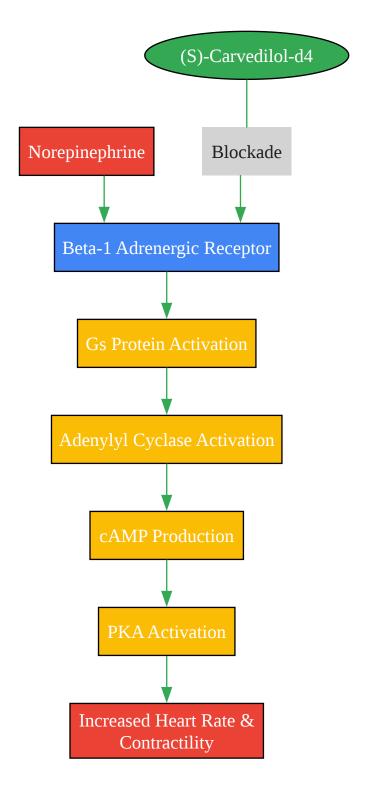


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The (S)-enantiomer of Carvedilol is a potent antagonist of beta-1 and beta-2 adrenergic receptors. [2] In the heart, blockade of beta-1 receptors reduces heart rate, contractility, and cardiac output. This action is beneficial in the management of heart failure. Some research also suggests that Carvedilol can act as a biased ligand at the  $\beta$ 1-adrenergic receptor, potentially activating alternative signaling pathways. For instance, it may promote receptor coupling to a Gi-PI3K-Akt-nitric oxide synthase 3 (NOS3) cascade.





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Beta-1 Adrenergic Receptor Signaling and Blockade

Recent studies have also explored Carvedilol's unique signaling properties, including its ability to stimulate β-arrestin signaling pathways independent of G-protein coupling, which may



contribute to its clinical efficacy.

This technical guide provides a foundational understanding of **(S)-Carvedilol-d4** for research applications. For specific experimental details and the latest findings, consulting the primary scientific literature is recommended.

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#### References

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